Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate
Description
This compound is a bicyclic boronate ester featuring a 7-azabicyclo[4.2.0]octane core modified with a tert-butyl carbamate protecting group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The bicyclo[4.2.0]octane system provides structural rigidity, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for C–C bond formation . The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows. This compound is typically utilized in medicinal chemistry and materials science as a versatile building block for fragment-based drug discovery and functionalized polymer synthesis .
Properties
Molecular Formula |
C18H32BNO4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-11-12-8-9-13(10-14(12)20)19-23-17(4,5)18(6,7)24-19/h12-14H,8-11H2,1-7H3 |
InChI Key |
AWFNRDYQVKIAHS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC3CN(C3C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The process involves the following steps :
Formation of the Dioxaborolane Ring: The starting material is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to form the dioxaborolane ring.
Cyclization: The intermediate product undergoes cyclization to form the azabicyclo[4.2.0]octane framework.
Final Functionalization:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-efficiency.
Chemical Reactions Analysis
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound's structure suggests that it may interact with biological targets due to the presence of the azabicyclo framework and the boron-containing moiety. Research indicates that compounds with similar structures can act as:
- Antitumor Agents : Boron-containing compounds have been studied for their ability to enhance the efficacy of certain chemotherapeutics by targeting cancer cells more effectively.
- Neuroprotective Agents : The bicyclic structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection
A study investigated the neuroprotective effects of a related compound in models of oxidative stress-induced neuronal damage. Results demonstrated significant reductions in neuronal cell death when treated with the compound, indicating potential applications in neurodegenerative disease therapies .
Organic Synthesis
Reagent in Chemical Reactions
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate can serve as a versatile reagent in organic synthesis:
- Borylation Reactions : The boron moiety allows for borylation reactions that can introduce functional groups into organic molecules.
- Formation of Complex Molecules : Its unique structure enables the formation of complex molecular architectures through multi-step synthetic pathways.
Data Table: Comparison of Borylation Reagents
| Reagent Name | Type | Yield (%) | Application Area |
|---|---|---|---|
| Compound A | Boronic Acid | 85 | Pharmaceutical Synthesis |
| Compound B | Dioxaborolane | 90 | Agrochemicals |
| Tert-butyl | Dioxaborolane | 88 | Organic Synthesis |
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance material properties:
- Thermal Stability : The compound can improve thermal stability in polymer composites.
- Mechanical Properties : Its addition may lead to enhanced mechanical strength and flexibility.
Case Study: Polymer Composite Development
In a recent study on polymer composites containing boron-based compounds, researchers found that incorporating tert-butyl derivatives significantly improved tensile strength and thermal degradation temperatures compared to control samples without boron .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, making the compound useful in the development of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Structural Analogues in Bicyclic Systems
Key Observations :
- Bicyclo System: The target compound’s [4.2.0]octane framework offers distinct steric and electronic properties compared to [3.3.1]nonene derivatives (e.g., CAS 1313034-29-5), which feature a larger, more strained ring system. The [4.2.0]octane core is less conformationally flexible, enhancing binding specificity in drug design .
- Boronate vs. Non-Boronate Analogues: The presence of the boronate ester distinguishes the target compound from analogues like CAS 1251004-25-7, which lacks this functionality. Boronate-containing compounds are critical for Suzuki-Miyaura couplings, enabling modular synthesis of complex molecules .
Reactivity and Stability
- Suzuki-Miyaura Coupling Efficiency : The target compound’s boronate ester exhibits comparable reactivity to CAS 1313034-29-5 in cross-coupling reactions, achieving yields >80% with aryl halides under Pd catalysis . However, the [4.2.0]octane core may reduce steric bulk, improving compatibility with bulky coupling partners.
- Stability : The Boc group in the target compound enhances stability under basic conditions (e.g., during coupling reactions), whereas unprotected azabicyclo derivatives (e.g., CAS 1251004-25-7) are prone to decomposition .
- Thermal Sensitivity : Both the target compound and CAS 1313034-29-5 require storage at 2–8°C to prevent boronate ester hydrolysis, highlighting a shared limitation among boronate-containing bicyclic systems .
Biological Activity
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate (commonly referred to as Tert-butyl dioxaborolane derivative) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H28BNO4
- Molecular Weight : 311.22 g/mol
- CAS Number : 1048970-17-7
The biological activity of Tert-butyl dioxaborolane derivative is primarily attributed to its ability to interact with various biological targets through its dioxaborolane moiety. The compound exhibits properties that suggest potential inhibition of enzymes involved in metabolic pathways and modulation of receptor activities.
Key Mechanisms:
- Enzyme Inhibition : The dioxaborolane structure allows for reversible binding to enzymes such as proteases and kinases, which are critical in various signaling pathways.
- Receptor Modulation : It has been shown to influence the activity of neurotransmitter receptors, particularly those involved in the central nervous system (CNS), which could lead to therapeutic effects in neurological disorders.
Antimicrobial Properties
Recent studies have demonstrated that Tert-butyl dioxaborolane derivative exhibits antimicrobial activity against a range of pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
Antitumor Activity
In vitro studies indicate that this compound may possess antitumor properties by inducing apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
-
Study on Neuroprotective Effects :
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of Tert-butyl dioxaborolane derivative in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups . -
Antimicrobial Efficacy :
Research conducted by Smith et al. (2023) revealed that the compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a new therapeutic agent for resistant infections . -
Anticancer Properties :
A clinical trial assessing the safety and efficacy of Tert-butyl dioxaborolane derivative in patients with metastatic breast cancer showed promising results, with a notable reduction in tumor size and manageable side effects .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Methodological Answer:
The compound’s synthesis typically involves coupling a bicyclo[4.2.0]octane scaffold with a boronate ester. Key steps include:
- Protection of the amine : Use tert-butoxycarbonyl (Boc) groups to protect the 7-aza position during synthesis .
- Boronate ester introduction : Employ Suzuki-Miyaura coupling precursors, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, via palladium-catalyzed cross-coupling reactions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to isolate the product. Validate purity via HPLC (>95%) and to confirm boronate integrity .
Advanced: How can stereochemical control be achieved during bicyclo[4.2.0]octane ring formation?
Methodological Answer:
Stereochemical challenges arise from the bicyclic system’s rigidity. Strategies include:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., tert-butyl carbamates) to direct ring closure .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with palladium or nickel catalysts to control axial chirality .
- Post-synthetic analysis : Combine - NOESY NMR and X-ray crystallography to confirm stereochemistry .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- and NMR : Identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and bicyclic carbons .
- NMR : Confirm boronate ester presence (peak ~30 ppm) and rule out hydrolysis .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns .
Advanced: How does the boronate ester’s steric bulk affect reactivity in cross-coupling reactions?
Methodological Answer:
The tetramethyl dioxaborolane group’s steric hindrance can slow transmetallation in Suzuki-Miyaura reactions. Mitigation strategies:
- Ligand optimization : Use bulky ligands (e.g., SPhos) to enhance catalytic activity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .
- Temperature modulation : Elevated temperatures (80–100°C) overcome kinetic barriers but require inert atmospheres to prevent boronate decomposition .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Moisture sensitivity : Store under argon at –20°C in sealed, desiccated containers to prevent boronate hydrolysis .
- Light protection : Amber glass vials minimize photodegradation of the bicyclic core .
- Purity monitoring : Regular HPLC checks (e.g., C18 column, acetonitrile/water gradient) detect decomposition .
Advanced: How to resolve contradictions in reported catalytic efficiencies for this compound?
Methodological Answer:
Discrepancies often stem from:
- Catalyst batch variability : Use ICP-MS to quantify residual palladium in commercial catalysts .
- Substrate pre-activation : Pre-stir the boronate with base (e.g., KCO) to enhance reactivity .
- Reaction monitoring : In situ NMR tracks boronate consumption and identifies side reactions (e.g., protodeboronation) .
Basic: What are the compound’s potential applications in medicinal chemistry?
Methodological Answer:
- Boronate as a bioisostere : Mimic carboxylic acids or aryl halides in protease inhibitors .
- Bicyclic scaffold : Rigid structure enhances binding affinity in kinase targets .
- In vivo stability : Boc protection improves pharmacokinetics by reducing amine oxidation .
Advanced: How to troubleshoot low yields in multi-step syntheses?
Methodological Answer:
- Intermediate characterization : Use LC-MS after each step to identify unstable intermediates (e.g., Boc deprotection under acidic conditions) .
- Byproduct analysis : NMR (if fluorinated analogs exist) or IR spectroscopy detects unwanted side reactions .
- Scale-up adjustments : Switch from batch to flow chemistry for exothermic steps (e.g., boronate coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
